beta-Tocopherol

Vitamin E bioassay Fetal resorption Biopotency ratio

Select β-Tocopherol (rac-β-Tocopherol; CAS 148-03-8) for membrane peroxidation assays where α-tocopherol fails—this isoform completely inhibits lipid-phase peroxidation. It is the most potent natural tocopherol in hypoxia-induced colonic contraction (EC₅₀=6.0 μM; 1.77-fold vs α-tocopherol). Unlike α-tocopherol, it lacks PKC inhibition/PP2A activation, serving as an ideal negative control for non-antioxidant signaling studies. Intermediate hepatic bioavailability (VE‑RBA=26±3 vs α=100) enables calibrated tissue delivery. Available ≥98% purity.

Molecular Formula C₂₈H₄₈O₂
Molecular Weight 416.7 g/mol
CAS No. 148-03-8
Cat. No. B122126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Tocopherol
CAS148-03-8
SynonymsDL-β-Tocopherol;  dl-β-Tocopherol;  p-Xylotocopherol;  2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol;  2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol; 
Molecular FormulaC₂₈H₄₈O₂
Molecular Weight416.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
InChIInChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1
InChIKeyWGVKWNUPNGFDFJ-DQCZWYHMSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mg/ml, 1mlSolvent:hexanePurity:TLC 95%, GC 98%, HPLC 98%Physical liquid

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Tocopherol (CAS 148-03-8) Procurement Guide: Identity, Purity, and Baseline Specifications for Research Use


Beta-tocopherol (β-tocopherol; CAS 148-03-8), also designated as (rel)-β-Tocopherol or rac-β-Tocopherol , is a naturally occurring member of the vitamin E family characterized by a chromanol ring with a saturated phytyl side chain (C28H48O2) [1]. It is one of four tocopherol isoforms (alpha, beta, gamma, delta), distinguished from alpha-tocopherol by possessing only one methyl group ortho to the phenolic hydroxyl group rather than two [2]. As a lipid-soluble antioxidant, beta-tocopherol functions by donating the phenolic hydrogen on its 2H-1-benzopyran-6-ol nucleus to terminate free radical chain reactions [1], though its biological activity and vitamin E potency are substantially lower than that of alpha-tocopherol in mammalian systems [2].

Why Beta-Tocopherol (CAS 148-03-8) Cannot Be Substituted with Generic Alpha-Tocopherol or Mixed Tocopherols


Generic substitution of beta-tocopherol with alpha-tocopherol or undefined mixed tocopherols is scientifically unsound due to profound functional divergence arising from a single methyl group difference on the chromanol ring. Beta-tocopherol possesses only one methyl group ortho to the phenolic hydroxyl, while alpha-tocopherol has two [1]. This structural variation fundamentally alters reactivity, biological potency, and tissue-specific accumulation: beta-tocopherol exhibits an in vivo biopotency of only 24% relative to alpha-tocopherol in rat models [2] and demonstrates a distinct profile of non-antioxidant cellular effects that alpha-tocopherol does not recapitulate [3]. Consequently, experimental outcomes in oxidative stress research, cellular signaling studies, and bioavailability investigations are not transferable between isoforms [4].

Beta-Tocopherol (CAS 148-03-8) Comparative Evidence: Quantitative Differentiation from Alpha-, Gamma-, and Delta-Tocopherols


In Vivo Vitamin E Biopotency: Beta-Tocopherol Exhibits 24% Relative Activity in Rat Fetal Resorption Assay

In the classic rat fetal resorption assay—the gold standard for determining vitamin E biological activity—beta-tocopherol exhibits a relative biopotency of 24 compared to alpha-tocopherol (set at 100), while gamma-tocopherol is 4 and delta-tocopherol is 0.1 [1]. This establishes a clear quantitative hierarchy for in vivo vitamin E activity that cannot be inferred from in vitro antioxidant assays alone [1].

Vitamin E bioassay Fetal resorption Biopotency ratio

DPPH Radical Scavenging Activity: Beta-Tocopherol EC50 of 68.2 μM

Beta-tocopherol scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an EC50 value of 68.2 μM [1]. While direct EC50 values for other tocopherols under identical vendor-specified conditions are not reported in the same source, alpha-tocopherol is universally recognized as the more potent antioxidant in this assay due to its additional ortho-methyl group [2].

Antioxidant DPPH assay Free radical scavenging

Lipid Peroxidation Inhibition: Beta-Tocopherol Completely Inhibits Lipid-Phase Peroxidation, Outperforming Alpha-Tocopherol in Liposomes

In a liposomal model of lipid peroxidation, alpha-tocopherol showed nearly no inhibitory effect, whereas beta-, gamma-, and delta-tocopherols inhibited the reaction completely when peroxidation was initiated in the lipid phase [1]. This inversion of the typical antioxidant hierarchy underscores that assay context—specifically the physical environment of the lipid bilayer—determines relative efficacy [1].

Lipid peroxidation Liposomes Oxidative stress

Non-Antioxidant Pharmacological Activity: Beta-Tocopherol Is More Potent Than Alpha-Tocopherol in Inducing Hypoxic Colonic Contractions

Under hypoxic conditions, beta-tocopherol evoked concentration-dependent contractions in isolated guinea pig colonic smooth muscle with an EC50 of 6.0 ± 1.2 μM, compared to 10.6 ± 0.9 μM for alpha-tocopherol, 7.5 ± 0.7 μM for gamma-tocopherol, and 6.1 ± 1.5 μM for delta-tocopherol [1]. This activity is unrelated to antioxidant capacity and instead depends on structural features of the phytyl side chain [1].

Hypoxia Smooth muscle contraction Non-antioxidant

Hepatic Bioavailability: Beta-Tocopherol Achieves 26% Relative Hepatic Accumulation Compared to Alpha-Tocopherol in Mice

In vitamin E-deficient ICR mice fed a mixture of tocopherols, the vitamin E relative biological availability (VE-RBA) in liver was 26 ± 3 for beta-tocopherol, compared to 100 for alpha-tocopherol (reference), 4 ± 2 for gamma-tocopherol, and not detected for delta-tocopherol [1]. In brain, the VE-RBA for beta-tocopherol was 5 ± 2 compared to 100 for alpha-tocopherol [1].

Bioavailability Tissue distribution Vitamin E

Differential Non-Antioxidant Cellular Signaling: Beta-Tocopherol Lacks PKC Inhibition and PP2A Activation Seen with Alpha-Tocopherol

Unlike alpha-tocopherol, beta-tocopherol does not inhibit smooth muscle cell proliferation, does not decrease protein kinase C (PKC) activity, does not increase phosphoprotein phosphatase 2A (PP2A) activity, and does not modify expression of the α-tropomyosin gene [1]. These non-antioxidant signaling effects are specifically associated with the alpha isoform and are absent in beta-tocopherol [1].

Cell signaling PKC PP2A Smooth muscle

Beta-Tocopherol (CAS 148-03-8): Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Membrane Lipid Peroxidation Studies in Liposomal Models

Based on direct comparative evidence showing that beta-tocopherol completely inhibits lipid-phase peroxidation while alpha-tocopherol is nearly ineffective [1], beta-tocopherol is the preferred isoform for investigating antioxidant protection in membrane bilayer systems. Researchers studying liposomal oxidative stress or developing lipid-based drug delivery systems should select beta-tocopherol over alpha-tocopherol to achieve meaningful peroxidation inhibition.

Hypoxia-Induced Smooth Muscle Pharmacology Research

Beta-tocopherol is the most potent naturally occurring tocopherol in the hypoxia-induced colonic contraction model (EC50 = 6.0 ± 1.2 μM), outperforming alpha-tocopherol by 1.77-fold [1]. This scenario is relevant for investigators studying gastrointestinal motility under ischemic conditions, non-antioxidant vitamin E pharmacology, or screening for side-chain-dependent bioactivities.

Comparative Vitamin E Bioavailability and Tissue Distribution Studies

The quantitative hepatic VE-RBA data (beta-tocopherol = 26 ± 3 vs. alpha-tocopherol = 100) and brain VE-RBA (beta-tocopherol = 5 ± 2) provide a calibrated reference for designing and interpreting in vivo vitamin E supplementation experiments in rodent models [1]. Researchers requiring precise isoform-specific tissue delivery should use beta-tocopherol when an intermediate bioavailability profile (higher than gamma, lower than alpha) is desired.

Non-Antioxidant Cellular Signaling Studies Requiring PKC/PP2A-Negative Control

Beta-tocopherol lacks the non-antioxidant signaling activities (PKC inhibition, PP2A activation, α-tropomyosin gene modulation) that are characteristic of alpha-tocopherol [1]. It serves as an ideal negative control for experiments dissecting the antioxidant-independent effects of vitamin E isoforms on cell proliferation, kinase signaling, and gene expression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Tocopherol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.